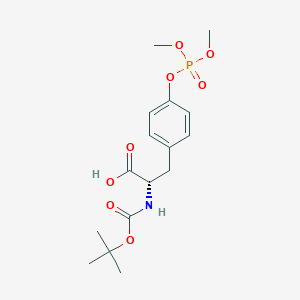

Boc-Tyr(PO3Me2)-OH

Beschreibung

Significance of Tyrosine Phosphorylation in Biological Systems

The reversible addition of a phosphate (B84403) group to the hydroxyl moiety of a tyrosine residue within a protein is a cornerstone of cellular regulation in eukaryotes. thermofisher.comnih.gov This seemingly simple modification is a dynamic and precisely controlled process, governed by the competing activities of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). nih.govnih.gov The balance between these enzymes dictates the phosphorylation state of numerous proteins, thereby orchestrating complex cellular behaviors. nih.govnih.gov

Tyrosine phosphorylation is a key event in signal transduction, the process by which cells convert external stimuli into specific physiological responses. nih.govwikipedia.org Following the discovery in 1979 that certain viral oncogenes encoded for tyrosine kinases, the importance of this modification in growth factor signaling became apparent. wikipedia.orgcaister.com Receptor tyrosine kinases (RTKs), a major class of cell surface receptors, are activated upon binding to ligands such as growth factors (e.g., EGF, PDGF) and hormones like insulin. nih.govwikipedia.org This binding event triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor. nih.govcaister.com

These newly created phosphotyrosine (pTyr) residues act as high-affinity docking sites for a host of downstream signaling proteins. wikipedia.orgportlandpress.com These proteins possess specialized pTyr-binding domains, most notably the Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains. nih.govdundee.ac.uk The recruitment of these SH2 or PTB domain-containing proteins to the activated receptor is a critical step for propagating the signal inward, initiating cascades like the Ras-MAPK pathway, which is crucial for cell proliferation, and the pathways governing insulin's effects on glucose uptake and metabolism. wikipedia.orgcaister.com The tight control of these pathways is essential for cellular homeostasis. nih.gov

Beyond its role in assembling signaling complexes, tyrosine phosphorylation directly influences the function and regulation of individual proteins. The addition of the bulky, negatively charged phosphate group can induce significant conformational changes in a protein's structure. thermofisher.comnih.gov This can directly modulate the protein's catalytic activity, effectively switching an enzyme on or off. thermofisher.comdundee.ac.uk

Furthermore, this modification is integral to regulating protein-protein interactions, protein localization, and protein stability. portlandpress.com For instance, the phosphorylation state of proteins can determine their subcellular location, their ability to interact with other molecules in a signaling complex, or mark them for degradation. portlandpress.com This regulatory mechanism is pervasive, affecting virtually every class of neuronal protein and playing a critical role in processes ranging from cell cycle control and gene transcription to cell adhesion and ion channel regulation. nih.govwikipedia.org It is estimated that while tyrosine phosphorylation accounts for a smaller percentage of total protein phosphorylation compared to serine and threonine, its dysfunction is linked to numerous human diseases, including cancer and metabolic disorders. nih.govnih.govdundee.ac.uk

Phosphotyrosine Analogs as Biochemical Research Reagents

The study of signaling pathways that depend on tyrosine phosphorylation has been greatly aided by the development of synthetic phosphotyrosine (pTyr) analogs. nih.govresearchgate.net These chemical tools are indispensable for dissecting the intricate mechanisms of kinase-mediated signaling and for developing potential therapeutic agents. hilarispublisher.com

A primary challenge in studying phosphoproteins is their susceptibility to dephosphorylation by phosphatases present in cellular extracts, and the technical difficulties in producing homogeneously phosphorylated proteins. nih.govhilarispublisher.com Synthetic peptides containing pTyr or its mimetics provide a stable and defined system for investigation. acs.org These analogs are designed to be recognized by pTyr-binding domains like SH2 and PTB, thereby acting as effective mimics of the naturally phosphorylated proteins. nih.govdundee.ac.uk

By incorporating these stable pTyr surrogates into peptides, researchers can perform a variety of experiments that would be difficult with native phosphoproteins. These include:

Biochemical Assays: Serving as stable substrates or inhibitors for protein tyrosine phosphatases (PTPs) and as binding partners for SH2/PTB domain-containing proteins. nih.govhilarispublisher.com

Structural Studies: Facilitating the crystallization of pTyr-protein complexes to elucidate the molecular basis of recognition. nih.gov

Drug Discovery: Acting as starting points for the design of small molecule inhibitors that can disrupt pathological protein-protein interactions in diseases driven by aberrant tyrosine kinase signaling. nih.govresearchgate.nethilarispublisher.com

While early approaches used amino acids like glutamate (B1630785) or aspartate to mimic the negative charge of the phosphate group, these are poor structural mimics of phosphotyrosine. scienceblogs.comnih.gov The development of more sophisticated, non-hydrolyzable phosphonate-based analogs and protected phosphate derivatives has provided more accurate and effective tools for chemical biology research. nih.govresearchgate.nethilarispublisher.com

Historical Perspective of O-Phosphotyrosine Amino Acid Derivatives in Peptide Synthesis

The concept of protein-tyrosine phosphorylation originated in the 1930s during efforts to characterize phosphoproteins, although it was the discovery of tyrosine kinases in 1979 that ignited widespread interest in the field. wikipedia.orgnih.gov This biological discovery created a pressing need for chemically synthesized phosphotyrosine-containing peptides to serve as tools for studying these enzymes and their signaling pathways. acs.org

Early methods for preparing these phosphopeptides were often cumbersome. One approach involved the "global" phosphorylation of tyrosine residues after the peptide chain was already assembled. However, this often resulted in low yields and side reactions. nih.gov A significant breakthrough was the development of the "building block" approach, where a pre-phosphorylated and protected tyrosine derivative is incorporated directly into the peptide chain during synthesis. nih.gov

The compound Boc-Tyr(PO3Me2)-OH became a key reagent in this strategy, particularly for use in Boc-based solid-phase peptide synthesis (SPPS). nih.gov The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group, while the dimethyl-protected phosphate on the tyrosine side chain prevents unwanted side reactions during peptide coupling. nih.gov The development of this and related reagents, such as the Fmoc-protected versions like Fmoc-Tyr(PO3Me2)-OH, established a reliable and high-yield methodology for accessing complex phosphotyrosine-containing peptides. nih.gov These advancements have made the synthesis of such peptides a more routine process, enabling widespread investigation into the roles of tyrosine phosphorylation. nih.gov

Data Tables

Table 1: Key Properties of this compound

| Property | Value |

| Chemical Formula | C16H24NO8P |

| Molecular Weight | 389.34 g/mol |

| CAS Number | 92264-99-8 |

| Appearance | White solid |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) |

| Storage Temperature | 2-8°C |

Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com

Table 2: Timeline of Key Developments in Phosphotyrosine Research

| Year | Development | Significance |

| 1933 | Chemical synthesis of phosphotyrosine is first reported. nih.gov | The concept of tyrosine phosphorylation in proteins is conceived. nih.gov |

| 1979 | Discovery that the Src protein is a tyrosine kinase. wikipedia.org | Establishes tyrosine phosphorylation as a new type of protein modification and a key element in cellular signaling. wikipedia.org |

| 1980 | Tyrosine phosphorylation is identified as a crucial regulator of intracellular processes in response to growth factors. caister.com | Links tyrosine kinases to the regulation of cell growth and proliferation. caister.com |

| 1990s | Development and establishment of protected phosphotyrosine amino acid building blocks (e.g., this compound) for peptide synthesis. nih.gov | Enables the routine, high-yield synthesis of phosphotyrosine-containing peptides for biochemical and biological studies. nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-(4-dimethoxyphosphoryloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24NO8P/c1-16(2,3)24-15(20)17-13(14(18)19)10-11-6-8-12(9-7-11)25-26(21,22-4)23-5/h6-9,13H,10H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVKDJVZEGSJSS-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies Involving Boc Tyr Po3me2 Oh

Incorporation of Boc-Tyr(PO3Me2)-OH in Phosphopeptide Synthesis

The use of this compound provides a "global" phosphorylation strategy, where the protected phosphotyrosine residue is incorporated during the peptide chain assembly. This method circumvents the often-problematic post-synthetic phosphorylation of a completed peptide chain.

This compound has been effectively utilized in the Boc mode of solution-phase peptide synthesis to create complex phosphotyrosine-containing peptides. researchgate.netresearchgate.net This approach involves the stepwise coupling of amino acids in a homogenous solution. A notable example is the high-yield synthesis of the pentapeptide H-Asn-Glu-Tyr(PO3H2)-Thr-Ala-OH, a sequence found in the autophosphorylated Rous sarcoma virus protein pp60V-SrC. researchgate.netresearchgate.net In this synthesis, the protected pentapeptide, Z-Asn-Glu(OBzl)-Tyr(PO3Me2)-Thr(Bzl)-Ala-OBzl, was assembled and subsequently deprotected in a two-stage process to yield the final product. researchgate.net Another reported synthesis using this building block in solution is that of the tripeptide H-Pro-Tyr(P)-Val-OH. researchgate.netglobalauthorid.com

The application of this compound extends to the more common and automated method of solid-phase peptide synthesis (SPPS). researchgate.netnih.gov In Boc-SPPS, the peptide is assembled on a solid resin support. The stability of the dimethyl phosphate (B84403) protecting group to the repetitive trifluoroacetic acid (TFA) treatments used for the removal of the N-terminal Boc group makes this compound a highly suitable building block for this methodology. researchgate.net The final cleavage from the resin and removal of the methyl phosphate protecting groups are typically performed simultaneously using strong acid cocktails, such as trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl (B98337) bromide (TMSBr) in TFA. researchgate.net This approach has been successfully used to prepare various Tyr(P)-containing peptides. researchgate.netnih.gov

| Peptide Sequence | Synthesis Method | Key Findings | Reference |

| H-Asn-Glu-Tyr(P)-Thr-Ala-OH | Solution-Phase | High-yield synthesis of a naturally occurring viral phosphopeptide sequence. | researchgate.net, researchgate.net |

| H-Pro-Tyr(P)-Val-OH | Solution-Phase | Successful incorporation of this compound and subsequent deprotection. | researchgate.net, globalauthorid.com |

| General Tyr(P)-peptides | Solid-Phase (Boc-SPPS) | This compound is well-suited for Boc-SPPS due to the stability of the phosphate protection to repetitive TFA cleavage of the N-Boc group. | nih.gov, researchgate.net |

Comparative Evaluation of Protecting Group Strategies for Phosphotyrosine

The dimethyl phosphate group in this compound offers significant advantages within the context of Boc-SPPS. researchgate.net Its primary benefit is its stability under the acidic conditions (typically TFA) used to remove the N-terminal Boc group during each cycle of peptide elongation. This orthogonality ensures the integrity of the phosphate group throughout the synthesis.

However, the removal of the methyl groups at the end of the synthesis requires specific and often harsh acidic conditions. researchgate.net A two-step deprotection protocol involving both high- and low-acidity treatments has been developed for this purpose. researchgate.net Reagents like TMSBr or a mixture of TFMSA, TFA, and dimethyl sulfide (B99878) (DMS) are commonly employed to effect the cleavage of the methyl esters and liberate the free phosphate hydroxyls. researchgate.net

In contrast to the Boc strategy, using the corresponding Fmoc-protected building block, Fmoc-Tyr(PO3Me2)-OH, in Fmoc-SPPS presents significant challenges. nih.govresearchgate.net The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a basic reagent, typically a solution of piperidine (B6355638) in an organic solvent.

The primary complication with using Fmoc-Tyr(PO3Me2)-OH is the lability of the methyl phosphate esters to the piperidine treatment required for Fmoc group removal. nih.govresearchgate.netrsc.org During each deprotection step in the peptide synthesis, the piperidine can act as a nucleophile and partially cleave one of the methyl groups from the dimethyl phosphate moiety. nih.govrsc.orgthieme-connect.de This side reaction leads to a heterogeneous mixture of peptides with dimethyl phosphate, monomethyl phosphate, and potentially even free phosphate groups at the tyrosine residue. This complicates purification and significantly reduces the yield of the desired phosphopeptide. nih.gov This instability makes Fmoc-Tyr(PO3Me2)-OH a less viable option for Fmoc-SPPS, leading researchers to develop alternative phosphate protecting groups, such as the tert-butyl, which are stable to piperidine but removable with acid. researchgate.netnih.gov

| Protecting Group Strategy | Nα-Protection | Phosphate Protection | Stability to Deprotection Reagent | Key Advantage | Key Disadvantage |

| This compound | Boc | Dimethyl | Stable to TFA | Orthogonal to Boc-SPPS cycle, preventing premature deprotection. | Requires harsh acid (e.g., TMSBr, TFMSA) for final deprotection. researchgate.net |

| Fmoc-Tyr(PO3Me2)-OH | Fmoc | Dimethyl | Unstable to Piperidine | Commercially available. | Partial cleavage of methyl groups by piperidine during Fmoc removal leads to product heterogeneity. nih.govresearchgate.netrsc.org |

Challenges Associated with Fmoc-Tyr(PO3Me2)-OH in Fmoc-SPPS

Advanced Deprotection Strategies for this compound-Containing Peptides

The inherent stability of the methyl phosphate groups in this compound has necessitated the development of robust, yet selective, deprotection methods. Modern deprotection strategies often employ hard acids or silylating agents to efficiently cleave these stable protecting groups.

One widely used approach involves the use of trimethylsilyl bromide (TMSBr) in trifluoroacetic acid (TFA). jst.go.jp This reagent combination effectively cleaves benzyl-type protecting groups and has been successfully applied to the deprotection of phosphopeptides synthesized with this compound. researchgate.netresearchgate.net The addition of a scavenger, such as thioanisole (B89551), can enhance the efficiency of the deprotection reaction. jst.go.jp

Another powerful deprotection cocktail is trifluoromethanesulfonic acid (TFMSA) in TFA, often in the presence of scavengers like dimethyl sulfide (DMS) and m-cresol. researchgate.netresearchgate.net This highly acidic medium can effectively remove the methyl groups from the phosphate moiety. For example, the protected pentapeptide Z-Asn-Glu(OBzl)-Tyr(PO3Me2)-Thr(Bzl)-Ala-OBzl was successfully deprotected using a two-stage procedure involving initial palladium-catalyzed hydrogenolysis followed by treatment with either TMSBr-based reagents or a TFMSA/TFA/DMS/m-cresol mixture. researchgate.net

Acidolytic Cleavage with Trifluoromethanesulfonic Acid (TFMSA)/Trifluoroacetic Acid (TFA) Combinations

Trifluoromethanesulfonic acid (TFMSA), a strong acid, is an alternative to the highly toxic hydrogen fluoride (B91410) (HF) for cleaving peptides from most Boc-based resins. sigmaaldrich.com For the deprotection of peptides containing the Tyr(PO3Me2) residue, a combination of TFMSA and trifluoroacetic acid (TFA) is employed. This strong acid cocktail facilitates the simultaneous cleavage of the peptide from the resin and the removal of the Boc group and other acid-labile side-chain protecting groups.

A common cocktail for this purpose includes not only TFMSA and TFA but also scavengers like dimethyl sulfide (DMS) and m-cresol. researchgate.net These scavengers are crucial for trapping reactive cationic species generated during the cleavage process, thereby preventing side reactions such as the alkylation of sensitive residues like tryptophan and methionine. One studied procedure involves using a mixture of TFMSA/TFA/DMS/m-cresol for the final deprotection step in the synthesis of the phosphotyrosine-containing peptide Pro-Tyr(P)-Val. researchgate.net

Trimethylsilyl Bromide (TMSBr)/TFA Protocols with Scavengers

An effective method for the deprotection of the dimethyl phosphate group involves silyl-based reagents, particularly Trimethylsilyl Bromide (TMSBr) in TFA. researchgate.net This protocol is often favored for its efficiency in cleaving the stable methyl-phosphate bonds. The mechanism involves the formation of a silyl (B83357) ester intermediate, which is more readily hydrolyzed than the methyl ester.

Research has shown that a solution of 1M TMSBr in TFA, in the presence of a scavenger such as thioanisole or m-cresol, is highly effective for the final deprotection of peptides containing this compound. researchgate.net Thioanisole acts as a soft nucleophile that assists in the demethylation process. For instance, the pentapeptide Z-Asn-Glu(OBzl)-Tyr(PO3Me2)-Thr(Bzl)-Ala-OBzl was successfully deprotected using 1 M TMSBr/thioanisole in TFA. researchgate.net Similarly, this method is used for cleaving peptides from the solid support when using related building blocks like Boc-Tyr(PO3Bzl2)-OH, demonstrating its utility in solid-phase strategies. nih.gov The inclusion of scavengers like triisopropylsilane (B1312306) (TIPS) is also common in TFA cleavage cocktails to capture cations, such as the trityl group, preventing unwanted alkylation of the cleaved peptide. researchgate.net

Palladium-Catalyzed Hydrogenolysis Approaches

Palladium-catalyzed hydrogenolysis offers a milder alternative for removing certain protecting groups, particularly benzyl (B1604629) (Bzl) and benzyloxycarbonyl (Z) groups, while leaving the Boc and dimethyl phosphate groups intact. researchgate.net This orthogonality is a key advantage in multi-step solution-phase synthesis.

In the synthesis of the pentapeptide H-Asn-Glu-Tyr(PO3H2)-Thr-Ala-OH, a two-stage deprotection strategy was employed. researchgate.netresearchgate.net The protected peptide, Z-Asn-Glu(OBzl)-Tyr(PO3Me2)-Thr(Bzl)-Ala-OBzl, first underwent palladium-catalyzed hydrogenolysis to remove the Z, Bzl, and OBzl groups. researchgate.net Following this step, the resulting peptide, which still contained the Boc and dimethyl phosphate protections, was subjected to a second, harsher deprotection method (such as TMSBr/TFA) to cleave the final protecting groups. researchgate.net This sequential approach allows for controlled deprotection, which is crucial for complex peptide syntheses.

Silylitic Reagents for Selective Phosphate Methyl Group Removal

Silylitic reagents are instrumental in the selective removal of the methyl groups from the phosphate moiety of this compound. Bromotrimethylsilane (B50905) (TMSBr) and trifluoromethanesulfonyl-trimethylsilane (CF3SO3Si(CH3)3) are prominent examples of hard acids used for this purpose. researchgate.net

These reagents are typically used in conjunction with a soft nucleophile like thioanisole or dimethyl sulfide. researchgate.net The process of silylolysis was examined in the synthesis of the tripeptide H-Pro-Tyr(PO3Me2)-Val-OH. researchgate.net After initial deprotection steps, various procedures for the cleavage of the methyl phosphate groups were compared, highlighting the effectiveness of combinations like 10% bromotrimethylsilane in acetonitrile (B52724) or 1 M bromotrimethylsilane/thioanisole in trifluoroacetic acid. researchgate.net These methods provide robust options for the final, critical demethylation step.

Optimization of Coupling and Purification in Phosphopeptide Synthesis

The efficient synthesis of phosphopeptides relies not only on effective deprotection strategies but also on optimized coupling reactions and the appropriate choice of solid-phase supports.

Efficacy of Coupling Reagents (e.g., Diisopropylcarbodiimide, HBTU, PyBOP)

The formation of the peptide bond (coupling) between the carboxylic acid of an incoming amino acid and the free amine of the growing peptide chain must be efficient to ensure high yields. Several reagents have been developed to activate the carboxylic acid group for this reaction.

Diisopropylcarbodiimide (DIC): DIC is a carbodiimide-based coupling reagent frequently used in solid-phase peptide synthesis. peptide.com It is effective, and the urea (B33335) byproduct formed is soluble in common solvents like DMF, making it easy to wash away. peptide.com In some syntheses, Fmoc-Tyr(PO3Me2)-OH was successfully coupled using DIC. core.ac.uk The addition of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is common to minimize the risk of racemization. peptide.com

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HBTU is a highly efficient aminium-based coupling reagent that generates OBt active esters. peptide.comsigmaaldrich.com It is known for rapid coupling times and is widely used in both manual and automated peptide synthesis. peptide.comsigmaaldrich.com HBTU has been used as the coupling reagent in the Fmoc/solid phase peptide synthesis of O-phosphotyrosyl-containing peptides. researchgate.net

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyBOP is a phosphonium-based coupling reagent that is also very efficient and produces byproducts that are considered less hazardous than those from its predecessor, BOP. peptide.comsigmaaldrich.com Coupling reactions with PyBOP are typically very fast. peptide.com It has been successfully used for coupling Fmoc amino acids during the solid-phase synthesis of phosphopeptides on Wang Resin. researchgate.net

The choice of coupling reagent can be critical, with phosphonium (B103445) reagents like PyBOP generally giving cleaner reactions than aminium/uronium reagents like HBTU, which can sometimes cause chain termination via guanidinylation. sigmaaldrich.com

| Coupling Reagent | Abbreviation | Class | Key Features & Findings | Source |

|---|---|---|---|---|

| Diisopropylcarbodiimide | DIC | Carbodiimide | Commonly used; soluble urea byproduct is advantageous in SPPS. Often used with HOBt to prevent racemization. | peptide.comcore.ac.uk |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Aminium Salt | Very efficient with rapid reaction times. May cause guanidinylation side reactions. | researchgate.netpeptide.comsigmaaldrich.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Highly efficient, rapid coupling. Generates less hazardous byproducts compared to BOP and avoids guanidinylation side reactions. Used successfully on Wang resin for phosphopeptides. | peptide.comsigmaaldrich.comresearchgate.net |

Resins and Linkers in Solid-Phase Synthesis of Phosphopeptides

In solid-phase peptide synthesis (SPPS), the growing peptide is anchored to an insoluble polymer support (resin) via a linker molecule. The choice of resin and linker is critical as it dictates the conditions under which the final peptide can be cleaved.

For syntheses involving this compound, which requires strong acid for final deprotection, acid-labile resins are necessary. In Fmoc-based strategies that might incorporate a similar building block, different resins are employed. For example, the NovaSyn TGA resin, which consists of a polystyrene matrix with a polyethylene (B3416737) oxide linker, has been used. core.ac.uk Another commonly used support is the Wang resin, which is also compatible with Fmoc chemistry and allows for cleavage under moderately acidic conditions, although final deprotection of the phosphate group still requires stronger acids. researchgate.net The specific linker, such as the 4-hydroxymethylphenoxyacetic acid (HMPA) linker often found on Wang resins, determines the lability to acid.

| Resin Name | Polymer Matrix | Linker Type | Typical Chemistry | Source |

|---|---|---|---|---|

| Wang Resin | Polystyrene | 4-Hydroxymethylphenoxyacetic acid (HMPA) | Fmoc/tBu | researchgate.net |

| NovaSyn TGA | Polystyrene-Polyethylene Glycol (PS-PEG) | 4-Hydroxymethylphenoxyacetic acid (HMPA) | Fmoc/tBu | core.ac.uk |

Methodologies for Peptide Purification and Characterization

Following the synthesis of phosphopeptides using building blocks like Nα-Boc-O-(dimethylphospho)-L-tyrosine (this compound), a critical phase involves the purification of the target peptide from a mixture of deletion sequences, incompletely deprotected peptides, and other side products. Subsequently, rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized phosphopeptide. A suite of analytical techniques is routinely employed for this purpose, each providing complementary information.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone technique for both the purification and purity assessment of synthetic phosphopeptides. nih.govcore.ac.uk Peptides are separated based on their hydrophobicity. The crude peptide, obtained after cleavage from the solid support and deprotection, is dissolved in an aqueous solvent and loaded onto a C18 column. core.ac.uk A gradient of increasing organic solvent concentration, typically acetonitrile, is used to elute the peptides. The dimethylphosphoryl group on the tyrosine residue in peptides synthesized with this compound imparts a distinct hydrophilic character, which influences its retention time.

Generally, phosphopeptides elute earlier than their non-phosphorylated counterparts under standard RP-HPLC conditions. The purity of the collected fractions is then assayed by analytical RP-HPLC, and fractions meeting the desired purity level (often >95%) are pooled and lyophilized. sigmaaldrich.cn

Key RP-HPLC Parameters for Phosphopeptide Analysis:

Column: C18 Vydac columns are frequently used for both semi-preparative purification and analytical assessment. core.ac.uk

Mobile Phase: A common system consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).

Detection: UV absorbance is monitored, typically at 214 nm and 280 nm, to detect the peptide backbone and aromatic residues like tyrosine, respectively.

Amino Acid Analysis (AAA)

Amino acid analysis is a quantitative technique used to verify the amino acid composition of the purified peptide. The peptide is hydrolyzed to its constituent amino acids by heating in 6 M HCl. The resulting amino acid mixture is then separated, identified, and quantified, usually by ion-exchange chromatography followed by post-column ninhydrin (B49086) derivatization or by pre-column derivatization followed by RP-HPLC.

A critical consideration for phosphopeptides is the stability of the phospho-amino acid during acid hydrolysis. O-phosphotyrosine exhibits relative stability to acid hydrolysis compared to O-phosphoserine and O-phosphothreonine, allowing for its direct quantification in many cases. The results of AAA should confirm the expected ratios of the amino acids in the peptide sequence. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the characterization of phosphopeptides, providing precise molecular weight information and sequence confirmation. researchgate.netrockefeller.edunih.gov Due to its high sensitivity and accuracy, MS is widely used to identify both synthetic and endogenous phosphopeptides. nih.gov

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly coupled with HPLC (LC-MS) and is ideal for analyzing polar and thermally labile molecules like phosphopeptides. It allows for the determination of the molecular weight of the intact peptide with high accuracy, confirming successful synthesis and the presence of the phosphate group.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS): MALDI is another soft ionization technique that provides rapid molecular weight determination of the purified peptide. It is particularly useful for screening fractions during purification. rockefeller.edu

Tandem Mass Spectrometry (MS/MS): For unambiguous sequence verification and localization of the phosphorylation site, tandem MS (MS/MS) is employed. researchgate.net A specific peptide ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions (product ions) are analyzed to generate a spectrum that can be interpreted to deduce the amino acid sequence and confirm that the phosphorylation is on the intended tyrosine residue. rockefeller.edu

| Technique | Information Obtained | Relevance to this compound Derived Peptides |

|---|---|---|

| ESI-MS | Accurate molecular weight of the intact peptide. | Confirms the incorporation of the Tyr(PO3Me2) residue and subsequent deprotection to Tyr(P). |

| MALDI-TOF-MS | Rapid molecular weight determination. | Useful for quick screening of HPLC fractions during purification. |

| Tandem MS (MS/MS) | Amino acid sequence and phosphorylation site localization. | Provides definitive evidence of the correct peptide sequence and confirms phosphorylation on the specific tyrosine residue. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about peptides in solution. uzh.chbruker.com While more complex to implement than MS, it offers unique insights into the conformation and dynamics of phosphopeptides.

³¹P NMR: This is a direct and highly effective method for observing the phosphorus-containing group. nih.gov Peptides synthesized using this compound will initially show a signal corresponding to the dimethyl phosphate ester. After deprotection, a new signal will appear at a chemical shift characteristic of a phosphomonoester in phosphotyrosine, confirming the successful removal of the methyl protecting groups. nih.gov Gel-phase ³¹P-NMR can even be used to monitor the deprotection steps during solid-phase synthesis. nih.gov

2D NMR (e.g., COSY, TOCSY, NOESY): These experiments are used to assign all the proton resonances and to determine the three-dimensional structure of the peptide in solution. This can reveal how phosphorylation influences the peptide's conformation.

| NMR Nucleus | Key Findings | Significance |

|---|---|---|

| ¹H | Provides data on proton chemical environments and spatial proximities (via NOE). uzh.ch | Used for sequential assignment and determination of 3D structure. |

| ¹³C | Offers information on the carbon backbone and side chains. | Complements ¹H data for full structural elucidation. |

| ³¹P | Directly detects the phosphorus atom in the phosphate group. nih.govnih.gov | Confirms the presence and chemical state of the phosphate group (e.g., diester vs. monoester). nih.gov |

The combined application of these purification and characterization methodologies ensures that the synthetic phosphopeptide is of high purity and possesses the correct primary structure and phosphorylation state, rendering it suitable for its intended biological or biochemical application.

Applications of Boc Tyr Po3me2 Oh in Biochemical Research and Probe Development

Synthesis of Peptide-Based Inhibitors and Probes for Biological Systems

Boc-Tyr(PO3Me2)-OH serves as a fundamental building block in the chemical synthesis of peptides containing phosphotyrosine. chemimpex.comnih.gov This is particularly significant because protein phosphorylation, especially of tyrosine residues, is a key post-translational modification that regulates a vast array of cellular processes. The ability to synthesize peptides that mimic these phosphorylated sequences is crucial for developing specific inhibitors and probes.

The "Boc" (tert-butoxycarbonyl) group protects the amino terminus of the tyrosine, while the dimethylphosphoryl group protects the hydroxyl group of the tyrosine side chain. cymitquimica.comsigmaaldrich.com This protection strategy allows for the controlled, stepwise addition of amino acids during solid-phase peptide synthesis (SPPS), a widely used technique for creating custom peptide sequences. researchgate.netresearchgate.net The use of this compound in Boc-based SPPS protocols has been well-established for preparing phosphotyrosine-containing peptides in high yields. nih.gov

Table 1: Key Features of this compound in Peptide Synthesis

| Feature | Description | Reference |

| Protecting Groups | N-terminus: Boc; Side Chain: Dimethylphosphoryl | cymitquimica.comsigmaaldrich.com |

| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) | researchgate.netresearchgate.net |

| Application | Incorporation of phosphotyrosine into peptide chains | nih.gov |

| Advantage | Enables high-yield synthesis of phosphopeptides | nih.gov |

Investigation of Molecular Mechanisms Underlying Disease States

The synthetic phosphopeptides generated using this compound are invaluable for dissecting the molecular mechanisms of various diseases, including cancer and neurodegenerative disorders. chemimpex.comchemimpex.com Many of these diseases are characterized by aberrant signaling pathways driven by protein tyrosine kinases. By creating peptide-based inhibitors that mimic the substrates of these kinases, researchers can block their activity and study the downstream consequences. chemimpex.com

For instance, these synthetic peptides can be used in in vitro assays to determine the substrate specificity of a particular kinase or to screen for potential drug candidates that disrupt kinase-substrate interactions. This approach provides deep insights into cellular signaling and aids in the development of targeted therapies. chemimpex.comchemimpex.com

Studies on Protein-Protein Recognition Mediated by Phosphotyrosine

Phosphotyrosine residues serve as docking sites for proteins containing specific recognition domains, such as Src Homology 2 (SH2) and Phosphotyrosine-Binding (PTB) domains. nih.gov These interactions are fundamental to the assembly of signaling complexes and the propagation of cellular signals. This compound is instrumental in creating the tools needed to study these recognition events.

By synthesizing peptides that contain a phosphotyrosine residue at a specific position, researchers can investigate the binding affinity and specificity of various SH2 or PTB domain-containing proteins. These studies help to map the complex network of phosphotyrosine-dependent protein-protein interactions that govern cellular behavior. nih.gov The development of such synthetic peptides allows for a systematic analysis of how the amino acid sequence surrounding the phosphotyrosine influences binding to different domains, a critical aspect that contributes to the specificity of signal transduction. nih.gov

Utility in the Development of Targeted Biochemical Tools

The versatility of this compound extends to the creation of sophisticated biochemical tools designed for specific research applications. chemimpex.comchemimpex.com Its compatibility with various labeling techniques makes it a valuable component in the development of biosensors and imaging probes. chemimpex.comchemimpex.com

Biosensors for Monitoring Cellular Responses

This compound is utilized in the production of biosensors that can monitor the activity of protein tyrosine kinases and phosphatases within cellular environments. chemimpex.com These biosensors are often designed as peptide substrates that, upon phosphorylation or dephosphorylation, generate a detectable signal, such as a change in fluorescence or color. By introducing these biosensors into cells, researchers can observe signaling dynamics in real-time, providing a powerful method for understanding how cells respond to various stimuli. chemimpex.com

Integration with Labeling Techniques for Cellular Process Visualization

The ability to incorporate phosphotyrosine analogues into peptides, combined with the attachment of fluorescent dyes or other reporter molecules, enables the visualization of cellular processes. chemimpex.comchemimpex.com For example, a fluorescently labeled phosphopeptide can be used to track the localization of a specific phosphotyrosine-binding protein within a cell. This allows scientists to gain a deeper understanding of where and when signaling events occur, contributing to a more complete picture of cellular function. chemimpex.comchemimpex.com

Research into Protein Phosphorylation and Signal Transduction Using Boc Tyr Po3me2 Oh Derivatives

Elucidating Cellular Signaling Pathways Involving Tyrosine Phosphorylation

Cellular signaling pathways are intricate networks that govern how cells respond to their environment and communicate with each other. Tyrosine phosphorylation is a key regulatory event within these pathways, mediating crucial protein-protein interactions that propagate signals from the cell surface to the nucleus rsc.orgchemicalbook.comchemicalbook.comacs.org. Src homology 2 (SH2) domains, for instance, are protein modules that specifically recognize and bind to phosphotyrosine residues within target proteins, such as receptor tyrosine kinases (RTKs) rsc.orghu-berlin.de. The binding of an SH2 domain to a phosphotyrosine-containing peptide sequence is essential for initiating downstream signaling events, such as the activation of proteins like Ras in signal transduction cascades hu-berlin.de.

Functional Studies of Tyrosine Kinases and Phosphatases

The dynamic interplay between protein tyrosine kinases (PTKs), which add phosphate (B84403) groups to tyrosine residues, and protein tyrosine phosphatases (PTPs), which remove them, is central to regulating cellular signaling rsc.orgnih.gov. Boc-Tyr(PO3Me2)-OH plays a significant role in enabling functional studies of these enzymes.

This compound is a crucial reagent for solid-phase and solution-phase peptide synthesis, enabling the incorporation of O-dimethylphosphoryl-L-tyrosine into peptide chains researchgate.net. This allows for the creation of phosphopeptides that can either mimic endogenous substrates or act as inhibitors of phosphorylation events. The dimethyl phosphate group can be deprotected to yield the free phosphate, or it can serve as a stable mimic, offering versatility in designing experiments to modulate or perturb tyrosine phosphorylation rsc.orgacs.org. These synthetic phosphopeptides are employed to study the activity of PTKs and PTPs, and to develop targeted inhibitors for therapeutic applications chemimpex.comrsc.org.

The precise recognition of phosphotyrosine residues by specific protein domains, such as SH2 and phosphotyrosine binding (PTB) domains, is a cornerstone of signal transduction rsc.orghu-berlin.de. This compound is used to synthesize peptides that incorporate phosphotyrosine residues, which are then employed to study the binding affinities of these protein domains rsc.orghu-berlin.de. These studies are vital for understanding the molecular basis of protein-protein interactions in signaling complexes. For example, research has focused on designing small molecule ligands that mimic the binding of phosphopeptides to SH2 domains, such as that of Src kinase, achieving affinities comparable to natural phosphopeptides researchgate.net. By varying peptide sequences and assessing binding to target proteins, researchers can elucidate the structural determinants of these interactions and quantify binding affinities, often using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Impact of Tyrosine Phosphorylation on Protein Structure and Stability

Protein phosphorylation can significantly influence the three-dimensional structure, stability, and functional properties of proteins. The introduction of a charged phosphate group at the tyrosine residue can alter local protein conformation and mediate interactions with other molecules.

The polar phosphate group of phosphotyrosine is capable of forming critical hydrogen bonds and electrostatic interactions with amino acid residues in binding pockets of partner proteins, particularly within SH2 and PTB domains rsc.org. These interactions are fundamental to the specificity and affinity of protein-protein recognition events in signaling pathways rsc.orghu-berlin.de. By synthesizing phosphopeptides using this compound, researchers can investigate how the presence and position of the phosphotyrosine residue affect protein folding, stability, and the formation of specific residue contacts within protein interfaces rsc.org. These studies contribute to a comprehensive understanding of how post-translational modifications translate into functional outcomes at the molecular level.

Compound Information Table

| Property | Value |

| Chemical Name | N-alpha-tert-butoxycarbonyl-O-(dimethoxyphosphoryl)-L-tyrosine |

| Synonyms | This compound, Nα-Boc-O-(dimethylphospho)-L-tyrosine |

| CAS Number | 92264-99-8 |

| Molecular Formula | C₁₆H₂₄NO₈P |

| Molecular Weight | 389.34 g/mol |

| Purity | ≥96.0% (HPLC) sigmaaldrich.cn, ≥98% (HPLC) chemimpex.com |

| Appearance | Yellow, viscous paste oil chemimpex.com |

| Storage | 0-8 °C chemimpex.com |

| Primary Application | Peptide synthesis for research in protein phosphorylation and signal transduction |

Conservation of Phosphorylation Sites in Protein Evolution

The functional importance of specific phosphorylation sites is often underscored by their evolutionary conservation across different species. By analyzing protein sequences and their phosphorylation patterns in a comparative manner, researchers can identify sites that have been maintained over evolutionary time, suggesting a conserved biological role. The synthesis of phosphopeptides, facilitated by building blocks such as this compound, enables detailed studies of these conserved phosphosites, allowing for biochemical characterization and functional validation.

Research into the evolutionary conservation of tyrosine phosphorylation sites has revealed that key residues and motifs within signaling proteins are frequently preserved. For instance, studies examining proteins involved in mitogen-activated protein kinase (MAPK) signaling pathways have identified conserved tyrosine phosphorylation motifs. In the case of MAPK family members, such as ERK1, a conserved TxY motif in the activation loop is critical for phosphorylation by upstream kinases. Comparative analyses have shown that this motif, and specific tyrosine residues within it, are conserved in homologs from diverse organisms, including unicellular eukaryotes like Stentor coeruleus, when aligned with human and yeast counterparts biorxiv.org.

Similarly, other protein families exhibit conserved tyrosine phosphorylation sites that are critical for their function. For example, the histone H2A protein has a known tyrosine phosphorylation site at Y57, which has been implicated in regulating transcriptional elongation. Comparative studies have demonstrated a high degree of conservation for this specific tyrosine residue in H2A homologs across different species, indicating a conserved regulatory mechanism biorxiv.org. The preservation of these phosphosites suggests that the signaling events they mediate are fundamental and have been maintained throughout evolution.

The ability to synthesize phosphopeptides containing these conserved phosphorylated tyrosine residues using protected building blocks like this compound is instrumental in these evolutionary investigations. These synthetic peptides can be used to:

Validate the presence and functional significance of conserved phosphosites.

Investigate evolutionary changes in kinase specificity or substrate recognition.

Reconstruct ancestral signaling pathways or regulatory mechanisms.

The analysis of conserved phosphorylation sites provides crucial insights into the evolutionary trajectory of cellular signaling networks and highlights the enduring importance of tyrosine phosphorylation in mediating essential biological functions.

Table 1: Examples of Conserved Tyrosine Phosphorylation Sites and Motifs

| Protein Family/Example | Conserved Residue/Motif | Human/Model Organism Residue | Stentor Homolog Status | Evolutionary Significance |

| MAPK (e.g., ERK1) | TxY motif | Y204 | Present in 31/45 Stentor MAPKs (e.g., TEY, TDY) | Implies conserved tyrosine phosphorylation ability and signaling function biorxiv.org. |

| Histone H2A | Y57 | Y57 | Conserved in 20/21 Stentor H2A homologs | Suggests conserved role in regulating transcriptional elongation biorxiv.org. |

| CDC2 | Y15 | Y15 | Conserved in Stentor CDC2 homologs | Indicates conserved regulatory mechanisms biorxiv.org. |

Advanced Research in Phosphotyrosine Analogs and Genetic Encoding Strategies

Design and Synthesis of Non-Hydrolyzable Phosphotyrosine Analogs

The transient nature of protein tyrosine phosphorylation, governed by the interplay between protein tyrosine kinases and phosphatases, presents a significant challenge in studying the specific effects of a phosphorylation event. To overcome this, researchers have developed non-hydrolyzable phosphotyrosine (pTyr) analogs that mimic the phosphorylated state but are resistant to phosphatase activity. nih.govbiorxiv.org These stable mimics are invaluable tools for biochemical and structural studies, as they "trap" the protein in its phosphorylated conformation.

A key strategy in designing these analogs is to replace the labile phosphate (B84403) monoester of pTyr with a more stable chemical group. Among the most successful are phosphonate-based mimetics, where the ester oxygen is replaced by a methylene (B1212753) group. rsc.org This substitution prevents enzymatic hydrolysis by protein tyrosine phosphatases (PTPs).

One prominent example is 4-phosphomethyl-L-phenylalanine (Pmp) , which has been successfully incorporated into peptides and proteins to investigate the function of specific phosphorylation sites. nih.gov Another widely used analog is p-carboxymethyl-L-phenylalanine (CMF) , which also serves as a non-hydrolyzable pTyr mimic. biorxiv.org The design of these analogs often considers not just stability but also the preservation of the negative charge and tetrahedral geometry of the phosphate group to ensure proper recognition by pTyr-binding domains like SH2 and PTB domains.

The synthesis of these analogs, such as Fmoc-F2Pmp-OH , has become well-established, providing the necessary building blocks for solid-phase peptide synthesis. rsc.org These synthetic routes allow for the creation of peptides and proteins containing these stable pTyr mimics at specific locations.

Site-Specific Incorporation of Analogs into Recombinant Proteins (e.g., 4-phosphomethyl-L-phenylalanine)

The site-specific incorporation of non-hydrolyzable pTyr analogs into recombinant proteins has been achieved through the expansion of the genetic code. nih.govresearchgate.net This powerful technique allows for the introduction of these unnatural amino acids at any desired position within a protein's sequence in living cells.

The methodology relies on the use of a nonsense codon, typically the amber stop codon (UAG), to encode the analog. nih.govnih.gov A key component of this system is an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the non-hydrolyzable analog and does not cross-react with endogenous cellular components. nih.gov For instance, researchers have identified an orthogonal synthetase/tRNA pair that facilitates the site-specific incorporation of both pTyr and its non-hydrolyzable analog, 4-phosphomethyl-L-phenylalanine (Pmp), in Escherichia coli. nih.govnih.gov

This approach has been successfully used to produce homogeneous proteins containing Pmp at specific tyrosine phosphorylation sites. nih.gov For example, Pmp was incorporated into the Abl1 kinase to create non-hydrolyzable versions of the tyrosine-phosphorylated protein, enabling detailed functional studies. nih.gov Similarly, the genetic incorporation of CMF into proteins has been demonstrated in mammalian cells, highlighting the broad applicability of this technique. biorxiv.orgrsc.org This method provides a robust tool to dissect the biological functions of tyrosine phosphorylation at individual sites within the proteome. nih.gov

Methodologies for Genetically Encoding Phosphotyrosine

Genetically encoding phosphotyrosine and its analogs directly into proteins in living cells offers a powerful alternative to traditional methods like in vitro phosphorylation by kinases or chemical synthesis, which can suffer from lack of specificity or limitations in protein size. nih.govresearchgate.net This in vivo incorporation is achieved by repurposing a nonsense codon, such as the amber stop codon (UAG), to direct the insertion of the desired phosphorylated amino acid during protein translation. researchgate.netnih.gov

This process requires the introduction of an engineered, orthogonal aminoacyl-tRNA synthetase and its cognate tRNA into the host organism. nih.gov This orthogonal pair functions independently of the host's own synthetases and tRNAs, ensuring that the phosphotyrosine analog is exclusively incorporated at the designated nonsense codon. nih.gov

Development of Orthogonal Aminoacyl-tRNA Synthetase-tRNA Pairs

The core of genetically encoding phosphotyrosine lies in the development of orthogonal aminoacyl-tRNA synthetase-tRNA (aaRS-tRNA) pairs. nih.govresearchgate.net An orthogonal pair consists of a synthetase that specifically charges its cognate tRNA with the desired non-canonical amino acid (in this case, a phosphotyrosine analog), and a tRNA that is not recognized by any of the host cell's endogenous synthetases. nih.gov

These pairs are often derived from organisms belonging to a different domain of life to minimize cross-reactivity. For example, the tyrosyl-tRNA synthetase/tRNA pair from the archaeon Methanocaldococcus jannaschii has been a common starting point for engineering new specificities in E. coli. researchgate.netfrontiersin.org

The process of developing a new orthogonal pair involves several steps:

Selection of a candidate pair: Choosing a synthetase and tRNA from a different organism that are unlikely to interact with the host's translational machinery.

Engineering the synthetase: The active site of the synthetase is mutated to accommodate the specific phosphotyrosine analog instead of its natural amino acid substrate. This is often achieved through directed evolution or site-directed mutagenesis. For instance, the crystal structure of an engineered synthetase revealed a reconfigured substrate-binding site created by non-conservative mutations. nih.govnih.gov

Validation of orthogonality: The engineered pair is tested in the host organism to confirm that the synthetase specifically charges the orthogonal tRNA with the desired analog and that the orthogonal tRNA is not acylated by any host synthetases. nih.gov

This methodology has been successfully used to create synthetases that can incorporate analogs like 4-phosphomethyl-L-phenylalanine (Pmp) and p-carboxymethyl-L-phenylalanine (CMF). nih.govbiorxiv.org

Application of Nonsense Codon Suppression Techniques

Nonsense codon suppression is the technique used to incorporate the phosphotyrosine analog at a specific site in a protein. nih.gov A nonsense mutation, which is a point mutation that results in a premature termination codon (PTC), is introduced into the gene of interest at the desired location for the analog. nih.gov The most commonly used nonsense codon for this purpose is the amber codon (UAG). researchgate.netnih.gov

When the engineered orthogonal tRNA, charged with the phosphotyrosine analog, is present in the cell, it recognizes the nonsense codon in the messenger RNA (mRNA) during translation. youtube.com Instead of termination of protein synthesis, the ribosome incorporates the phosphotyrosine analog into the growing polypeptide chain, allowing for the production of a full-length protein containing the analog at the specified position. nih.govyoutube.com

This technique has been instrumental in producing recombinant proteins with site-specifically incorporated phosphotyrosine and its non-hydrolyzable analogs in both bacteria and mammalian cells. nih.govbiorxiv.orgnih.gov The efficiency of suppression can be influenced by various factors, including the expression levels of the orthogonal synthetase and tRNA, and the cellular concentration of the non-canonical amino acid. nih.gov

| Feature | Description | Key References |

| Non-Hydrolyzable Analog Design | Replacement of the phosphate monoester with a stable mimic, such as a phosphonate (B1237965) group, to resist phosphatase activity. | rsc.org |

| Site-Specific Incorporation | Use of expanded genetic code and nonsense codon suppression to introduce analogs at precise locations in proteins. | nih.gov, researchgate.net |

| Orthogonal Pairs | Development of engineered aminoacyl-tRNA synthetase-tRNA pairs that are specific for the phosphotyrosine analog. | nih.gov, researchgate.net |

| Nonsense Codon Suppression | Repurposing of a stop codon (e.g., UAG) to encode the non-canonical amino acid, enabling its incorporation during translation. | nih.gov, nih.gov |

Future Research Trajectories and Innovations in Boc Tyr Po3me2 Oh Applications

Continuous Advancements in Solid-Phase Peptide Synthesis for Phosphopeptides

Solid-Phase Peptide Synthesis (SPPS) remains the predominant method for creating peptides, offering advantages like high purity and the capacity for automation. openaccessjournals.com However, the synthesis of phosphopeptides, especially those containing multiple phosphorylation sites, presents significant challenges, including steric hindrance that lowers coupling yields and potential side reactions like β-elimination for phosphoserine and phosphothreonine. acs.orgbiorxiv.org Research is actively focused on overcoming these hurdles to improve the efficiency and accessibility of complex phosphopeptides.

One major advancement is the development of accelerated synthesis protocols. For instance, a novel method combining high temperatures, efficient overhead stirring, and low concentrations of the base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to produce multi-phosphorylated peptides rapidly and in high purity. acs.org This approach minimizes β-elimination, a common side reaction with standard deprotection conditions using piperidine (B6355638), especially at elevated temperatures. acs.org The ability to fine-tune every step of the synthesis through targeted and automated approaches allows for the creation of multi-phosphorylated peptides with five or more phosphorylation sites in crude purities exceeding 50%. acs.org

Microwave-assisted SPPS has also been explored to accelerate the synthesis of phosphopeptides. acs.org While it can speed up coupling and deprotection steps, challenges remain, particularly during the final cleavage from the resin. Microwave irradiation during cleavage can lead to undesired side reactions, such as the reattachment of phosphate-protecting groups to the peptide chain. acs.org Therefore, for many phosphopeptide sequences, performing the cleavage step at room temperature is often preferred to minimize these side products. acs.org

The choice of synthetic strategy—either incorporating pre-phosphorylated building blocks like Boc-Tyr(PO3Me2)-OH or performing post-synthetic ("global") phosphorylation on a completed peptide chain—continues to be a key consideration. psu.eduresearchgate.net The building block approach is generally preferred as it avoids the risk of incomplete phosphorylation and side-chain modifications that can occur with the global method, especially in long or sterically hindered sequences. psu.eduresearchgate.netnih.gov However, advancements in both strategies are ongoing, aiming to provide researchers with a versatile toolkit for accessing a wide array of phosphopeptides.

Table 1: Comparison of SPPS Strategies for Multi-Phosphorylated Peptides (MPPs)

| Strategy | Key Features | Advantages | Challenges | Reported Purity/Yield |

|---|---|---|---|---|

| Traditional Fmoc-SPPS | Standard coupling and deprotection cycles (e.g., 20% piperidine). | Well-established and widely used for simple peptides. | Inefficient for MPPs due to steric hindrance, β-elimination, and slow reaction times. biorxiv.org | Low yields and purity for complex sequences. biorxiv.org |

| Microwave-Assisted SPPS | Uses microwave irradiation to accelerate reactions. | Faster synthesis times. acs.org | Potential for side-product formation during final cleavage under irradiation. acs.org | Variable, dependent on sequence and cleavage conditions. |

| Accelerated MPP Synthesis (AMPS) | Combines high temperature, overhead stirring, and low DBU concentration (0.5%). | Extremely rapid synthesis, minimizes β-elimination. acs.org | Requires specialized setup; purity can be sequence-dependent. acs.org | Crude purities of 7.7% to 37.2%; overall yields of 3.6% to 33.6%. acs.org |

| Targeted/Automated Approach | Fine-tuning of every synthesis step. | Can achieve high purity for complex MPPs. acs.org | May require significant optimization for each sequence. | Crude purity >50% for peptides with five phosphorylation sites. acs.org |

Development of Novel Protecting Group Chemistries

The success of phosphopeptide synthesis is highly dependent on the protecting groups used for the N-terminus (Nα), amino acid side chains, and the phosphate (B84403) moiety itself. researchgate.net The choice of protecting groups must be orthogonal, meaning each can be removed under specific conditions without affecting the others. researchgate.netnih.gov While the standard Fmoc/tBu and Boc/Bzl strategies are well-established, the synthesis of complex phosphopeptides has driven the development of new and improved protecting groups. researchgate.netnih.gov

For the phosphate group of tyrosine, the methyl group in this compound is effective. However, its removal can require harsh conditions, and in the context of Fmoc-based synthesis, piperidine can cause undesired cleavage of the methyl groups during the synthesis process. researchgate.net This has led to the exploration of other protecting groups, such as the tert-butyl group (in Fmoc-Tyr(PO3tBu2)-OH), which offers different cleavage characteristics. researchgate.netresearchgate.net

A significant area of innovation is the use of backbone amide protection to disrupt interchain hydrogen bonding that can lead to aggregation and difficult synthesis sequences. rsc.orgrsc.org The N-(2-hydroxy-4-methoxybenzyl) (Hmb) group has been successfully applied in phosphopeptide synthesis. rsc.orgrsc.org However, its use requires additional steps to protect the Hmb hydroxyl group itself prior to phosphorylation to prevent unwanted side reactions. rsc.org An alternative, the N-2,4,6-trimethoxybenzyl (Tmob) group, does not require this extra protection step. rsc.org

Another approach for protecting the phosphate group involves phosphorodiamidates, such as in Fmoc-Tyr[P(O)(NMe2)2]-OH. rsc.org The tetramethyl phosphorodiamidate is stable in the basic conditions used for Fmoc removal, providing robust protection throughout the synthesis. rsc.org The development of such specialized protecting groups is crucial for expanding the range of phosphopeptides that can be synthesized efficiently. openaccessjournals.com

Table 2: Selected Protecting Groups in Phosphopeptide Synthesis

| Protecting Group | Function | Key Characteristics | Reference |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Nα-protection | Acid-labile; used in Boc/Bzl strategy. nih.gov | nih.gov |

| Fmoc (9-fluorenylmethoxycarbonyl) | Nα-protection | Base-labile; used in Fmoc/tBu strategy. nih.gov | nih.gov |

| Bpoc (2-(4-biphenyl)isopropoxycarbonyl) | Nα-protection | Highly acid-labile, allowing use of mild acid for deprotection (e.g., formic acid), which avoids base-catalyzed β-elimination. psu.edu | psu.edu |

| Methyl (Me) | Phosphate protection (e.g., in this compound) | Can be labile to piperidine in Fmoc synthesis; may require harsh final cleavage conditions. researchgate.net | researchgate.net |

| tert-Butyl (tBu) | Phosphate protection (e.g., in Fmoc-Tyr(PO3tBu2)-OH) | Removed by acidolysis. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Hmb (N-(2-hydroxy-4-methoxybenzyl)) | Backbone amide protection | Prevents peptide aggregation; requires its own protection during phosphorylation. rsc.orgrsc.org | rsc.orgrsc.org |

| Tetramethyl phosphorodiamidate | Phosphate protection (e.g., in Fmoc-Tyr[P(O)(NMe2)2]-OH) | Stable to basic conditions used for Fmoc removal. rsc.org | rsc.org |

Expanding the Scope of this compound in Complex Peptide Design for Biomedical Research

The ability to synthesize custom phosphopeptides using building blocks like this compound is a cornerstone of chemical biology and biomedical research. biorxiv.org These synthetic peptides are indispensable tools for investigating the roles of protein phosphorylation in health and disease. sb-peptide.com Phosphorylation regulates protein activity, stability, and protein-protein interactions, and disruptions in these signaling pathways are linked to numerous diseases. researchgate.netsb-peptide.com

Future research will see an expanded use of synthetic phosphopeptides to dissect complex signaling networks. By creating peptides with specific phosphorylation patterns, researchers can study how these modifications influence the binding of proteins containing domains like SH2 and PTB, which are crucial for signal transduction. researchgate.net For example, the successful synthesis of a full-length β2-adrenergic receptor with a specific octaphosphorylation pattern allowed for detailed studies of its interaction with β-arrestin1, revealing how different phosphorylation patterns mediate distinct biological outcomes. acs.org

Furthermore, synthetic phosphopeptides are vital for developing diagnostic tools and therapeutic agents. They can be used as substrates in kinase assays, as inhibitors of protein-protein interactions, or to raise specific antibodies against phosphorylated protein targets. nih.gov The design of complex peptides, including those with multiple post-translational modifications, opens the door to creating novel peptide-based drugs for conditions like cancer and diabetes. openaccessjournals.comnih.gov The use of this compound and other protected phosphoamino acids will be central to these efforts, enabling the precise construction of molecules designed to modulate specific biological pathways. chembuyersguide.comchemimpex.com

Q & A

Q. What are the optimal synthetic routes for Boc-Tyr(PO3Me2)-OH, and how do phosphorylation strategies impact yield and purity?

this compound is synthesized via phosphorylation of tyrosine derivatives. Key steps include:

- Phosphorylation : Reaction of Boc-Tyr-OH with dimethyl phosphate groups under controlled conditions (e.g., using PO(OR)₃ reagents). Evidence from peptide synthesis protocols suggests yields of 80–90% when using anhydrous solvents like DMF and catalysts such as HOBt/DIC .

- Purification : Reverse-phase HPLC or silica-gel chromatography is critical to isolate the product from unreacted starting materials. Purity >95% is achievable with gradient elution (e.g., 0.1% TFA in acetonitrile/water) .

Q. How is this compound characterized to confirm structural integrity and phosphorylation?

- Analytical Techniques :

- NMR : P NMR (δ ~0–5 ppm for dimethyl phosphate) and H NMR (aromatic protons at δ ~6.8–7.2 ppm) verify phosphorylation .

- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ expected at m/z 511.46 for C₂₆H₂₆NO₈P) .

- HPLC : Retention time and peak symmetry assess purity (>95% required for peptide synthesis) .

Q. What are the storage and handling protocols for this compound to ensure stability?

- Storage : -20°C in airtight, desiccated containers to prevent hydrolysis of the phosphate group .

- Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation. Gloveboxes or Schlenk lines are recommended for moisture-sensitive steps .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during peptide coupling?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may accelerate phosphate ester hydrolysis at elevated temperatures (>25°C). Non-polar solvents (DCM) reduce hydrolysis but limit solubility .

- Temperature : Coupling reactions should be conducted at 0–4°C to minimize side reactions. Data from kinetic studies show a 15% decrease in yield at 25°C vs. 4°C .

Q. What experimental strategies resolve contradictions in reported phosphorylation efficiencies for this compound?

Q. How can this compound be integrated into phosphopeptide synthesis for studying kinase-substrate interactions?

- Stepwise Approach :

- Solid-Phase Synthesis : Incorporate this compound at desired positions using Fmoc/t-Bu chemistry. Optimal coupling time: 2–4 hours .

- Deprotection : Remove Boc groups with TFA (95% for 30 min) while retaining phosphate esters .

- Validation : Use ELISA or surface plasmon resonance (SPR) to measure binding affinity to kinase domains (e.g., Kd values in nM range) .

Q. What analytical methods distinguish between mono- and di-phosphorylated tyrosine residues in peptides containing this compound?

- LC-MS/MS : Fragmentation patterns (e.g., neutral loss of HPO₃, m/z -98) identify phosphorylation sites .

- Phos-Tag Gel Electrophoresis : Separates mono- and di-phosphorylated species based on mobility shifts .

Methodological Considerations

Q. How to design a reproducibility protocol for this compound-based experiments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.